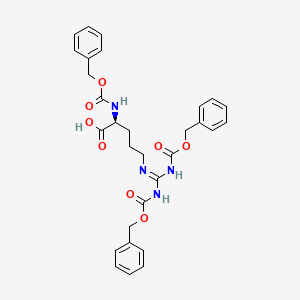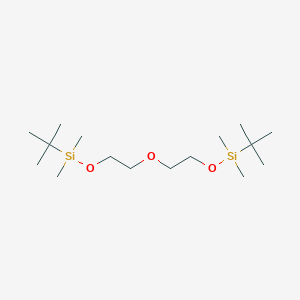
4-Fluoro-2-(trimethylsilylethynyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(trimethylsilylethynyl)aniline is an organic compound with the molecular formula C11H14FNSi and a molecular weight of 207.32 g/mol It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluoro group and a trimethylsilyl-ethynyl group
Vorbereitungsmethoden
The synthesis of 4-Fluoro-2-(trimethylsilylethynyl)aniline typically involves a palladium-catalyzed coupling reaction. One common method involves the reaction between 2-fluoro-4-iodoaniline and trimethylsilylacetylene in the presence of copper(I) iodide (CuI) and bis(triphenylphosphine)palladium(II) chloride ((Ph3P)2PdCl2) as catalysts. The reaction is carried out in a solvent such as triethylamine (TEA) at room temperature for about 15 hours. The product is then purified through filtration and chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
4-Fluoro-2-(trimethylsilylethynyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, copper(I) iodide, and various solvents like triethylamine and diethyl ether. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-(trimethylsilylethynyl)aniline has several applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique electronic properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-(trimethylsilylethynyl)aniline involves its interaction with various molecular targets and pathways. The trimethylsilyl-ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The fluoro group can enhance the compound’s stability and electronic properties, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-2-(trimethylsilylethynyl)aniline can be compared with other similar compounds such as:
2-Ethynylaniline: Lacks the fluoro and trimethylsilyl groups, making it less stable and less reactive in certain reactions.
4-((Trimethylsilyl)ethynyl)aniline: Similar structure but without the fluoro group, affecting its electronic properties and reactivity.
2-Fluoro-4-iodoaniline: Precursor in the synthesis of this compound, with different reactivity due to the presence of the iodine atom.
The uniqueness of this compound lies in its combination of the fluoro and trimethylsilyl-ethynyl groups, which confer specific electronic and steric properties that are valuable in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
4-fluoro-2-(2-trimethylsilylethynyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNSi/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSLJFHZXHCOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(2-METHOXYPROPAN-2-YL)-[2,2-BIPYRIDIN]-4-YL]PROPAN-2-OL](/img/structure/B8264515.png)








